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molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8

Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B127064
M. Wt: 212.29 g/mol
InChI Key: HNINFCBLGHCFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889667B2

Procedure details

To a stirred solution of acid VIII (0.00021 mol, 1 eq) in DMF (5 mL), EDCI (0.048 g, 0.00024 mol, 1.1 eq), HOBt (0.038 g, 0.00024 mol, 1.1 eq) and DIPEA (0.15 mL, 0.00078 mol, 2.5 eq) were added at 0° C. and stirred for 15 minutes. A solution of amine LXXI (0.00021 mol, 1 eq) was then added at 0° C. and then the resulting mixture was allowed to stir at room temperature for overnight. After completion of the reaction, water (20 mL) was added and extracted with ethyl acetate (2×30 mL). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane) to give compound in 49-55% yield.
Quantity
0.00021 mol
Type
reactant
Reaction Step One
Name
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2S(NC2C=CC([C:19]([OH:21])=[O:20])=CC=2)(=O)=O)C=CC=1.CCN=C=N[CH2:29][CH2:30][CH2:31]N(C)C.[CH:35]1[CH:36]=[CH:37][C:38]2[N:43](O)N=[N:41][C:39]=2[CH:40]=1.[CH3:45]CN(C(C)C)C(C)C>CN(C=O)C.O>[CH:36]12[N:41]([C:19]([O:21][C:30]([CH3:31])([CH3:45])[CH3:29])=[O:20])[CH:39]([CH2:40][CH2:35]1)[CH2:38][NH:43][CH2:37]2

Inputs

Step One
Name
Quantity
0.00021 mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.048 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.038 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
to give compound in 49-55% yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C12CNCC(CC1)N2C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889667B2

Procedure details

To a stirred solution of acid VIII (0.00021 mol, 1 eq) in DMF (5 mL), EDCI (0.048 g, 0.00024 mol, 1.1 eq), HOBt (0.038 g, 0.00024 mol, 1.1 eq) and DIPEA (0.15 mL, 0.00078 mol, 2.5 eq) were added at 0° C. and stirred for 15 minutes. A solution of amine LXXI (0.00021 mol, 1 eq) was then added at 0° C. and then the resulting mixture was allowed to stir at room temperature for overnight. After completion of the reaction, water (20 mL) was added and extracted with ethyl acetate (2×30 mL). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane) to give compound in 49-55% yield.
Quantity
0.00021 mol
Type
reactant
Reaction Step One
Name
Quantity
0.048 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2S(NC2C=CC([C:19]([OH:21])=[O:20])=CC=2)(=O)=O)C=CC=1.CCN=C=N[CH2:29][CH2:30][CH2:31]N(C)C.[CH:35]1[CH:36]=[CH:37][C:38]2[N:43](O)N=[N:41][C:39]=2[CH:40]=1.[CH3:45]CN(C(C)C)C(C)C>CN(C=O)C.O>[CH:36]12[N:41]([C:19]([O:21][C:30]([CH3:31])([CH3:45])[CH3:29])=[O:20])[CH:39]([CH2:40][CH2:35]1)[CH2:38][NH:43][CH2:37]2

Inputs

Step One
Name
Quantity
0.00021 mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.048 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.038 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 60-120 mess, 70% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
to give compound in 49-55% yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C12CNCC(CC1)N2C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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